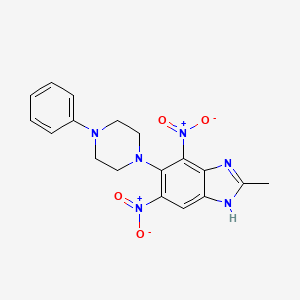

2-Methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1h-benzimidazole

CAS No.: 72766-24-6

Cat. No.: VC16555910

Molecular Formula: C18H18N6O4

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72766-24-6 |

|---|---|

| Molecular Formula | C18H18N6O4 |

| Molecular Weight | 382.4 g/mol |

| IUPAC Name | 2-methyl-4,6-dinitro-5-(4-phenylpiperazin-1-yl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C18H18N6O4/c1-12-19-14-11-15(23(25)26)17(18(24(27)28)16(14)20-12)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,19,20) |

| Standard InChI Key | NLRFOKSZBNXTLK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a benzimidazole ring system fused with a benzene and imidazole ring. Key substituents include:

-

Methyl group at position 2, enhancing steric bulk and influencing electronic properties.

-

Nitro groups at positions 4 and 6, introducing strong electron-withdrawing effects that modulate reactivity and intermolecular interactions.

-

4-Phenylpiperazine at position 5, a common pharmacophore in neuroactive compounds known to enhance solubility and receptor binding .

The SMILES string CC1=NC2=C(C(=C(C=C2N1)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] confirms the connectivity, while the InChIKey NLRFOKSZBNXTLK-UHFFFAOYSA-N provides a unique identifier for structural verification.

Molecular Properties

-

Collision Cross-Section (CCS):

Adduct m/z CCS (Ų) [M+H]+ 383.14623 186.5 [M+Na]+ 405.12817 201.1 [M-H]- 381.13167 192.4 [M+NH4]+ 400.17277 192.0

These CCS values are critical for mass spectrometry-based identification, particularly in proteomics or metabolomics workflows.

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

While no direct synthesis routes are documented, benzimidazoles are typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl sources . For this compound, a plausible route involves:

-

Nitration of a pre-substituted benzimidazole precursor to introduce nitro groups at positions 4 and 6.

-

Alkylation or nucleophilic substitution to attach the 4-phenylpiperazine moiety at position 5.

-

Methylation at position 2 using methylating agents like methyl iodide.

A structurally related compound, (2-methyl-1H-benzimidazol-6-yl)(4-phenylpiperazin-1-yl)methanone (C₁₉H₂₀N₄O), employs a ketone linker between the benzimidazole and piperazine groups. This difference highlights the flexibility in designing benzimidazole derivatives for tailored bioactivity.

Comparison with Analogues

The addition of the 4-phenylpiperazine group in the target compound may enhance blood-brain barrier permeability compared to simpler nitrobenzimidazoles .

Predicted Physicochemical Properties

Solubility and Lipophilicity

-

LogP: Estimated >3 (high lipophilicity due to phenyl and piperazine groups), suggesting moderate membrane permeability.

-

Aqueous solubility: Likely low (<1 mg/mL) due to nitro groups and aromaticity, necessitating formulation with solubilizing agents.

Stability

-

Nitro groups: May confer photolytic sensitivity, requiring storage in amber glass under inert atmospheres.

-

Piperazine moiety: Prone to oxidation, suggesting stability challenges in aqueous solutions.

Analytical Characterization Strategies

Mass Spectrometry

-

High-resolution MS: Confirm molecular ion [M+H]+ at m/z 383.14623 (Δ <2 ppm) .

-

Tandem MS/MS: Fragmentation patterns dominated by neutral losses of NO₂ (46 Da) and piperazine cleavage.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include:

-

Aromatic protons (δ 7.2–8.5 ppm).

-

Piperazine CH₂ groups (δ 2.5–3.5 ppm).

-

Methyl group (δ 2.1–2.3 ppm).

-

-

¹³C NMR: Nitro-substituted carbons (δ 140–150 ppm).

Future Research Directions

-

Synthesis Optimization: Develop scalable routes with >70% yield.

-

In Vitro Screening: Prioritize dopamine/5-HT receptor binding, antimicrobial, and cytotoxicity assays.

-

ADMET Profiling: Evaluate pharmacokinetics and metabolite identification.

-

Formulation Studies: Explore nanocrystal or liposomal delivery systems to enhance solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume